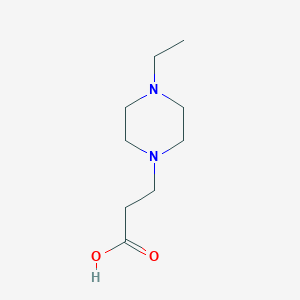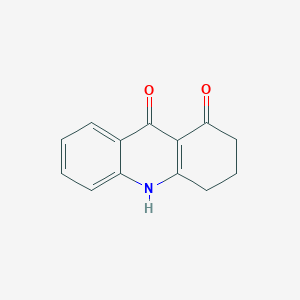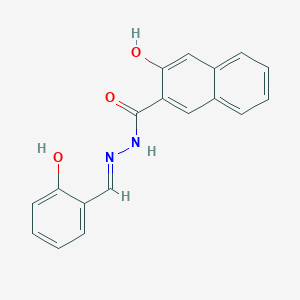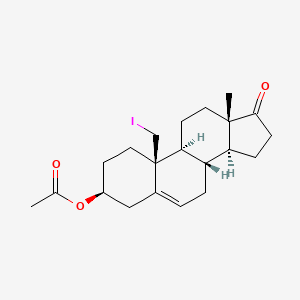![molecular formula C10H12F3N3 B3337809 5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine CAS No. 827588-57-8](/img/structure/B3337809.png)
5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Vue d'ensemble
Description
“5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine” is a synthetically available compound . It is part of the pyrazolo[1,5-a]pyrimidine derivatives, which are being extensively studied due to their diverse biological activity .
Synthesis Analysis
The synthesis of this compound involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group . For example, Methyl 5-cyclopropyl-7-difluoromethylpyrazolo[1,5-a]-pyrimidine-2-carboxylate was obtained by the condensation of methyl 5-amino-1H-pyrazole-3-carboxylate and 1-cyclopropyl-4,4-difluorobutane-1,3-dione .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[1,5-a]pyrimidine ring, a cyclopropyl group at the 5-position, and a trifluoromethyl group at the 7-position . The exact structure can be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound are largely based on its reactivity with various 1,3-dicarbonyl compounds . The exact reactions and their outcomes can vary depending on the specific conditions and reactants used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, its melting point, yield, and NMR spectra can be obtained through experimental procedures .Applications De Recherche Scientifique
Synthetic Strategies and Medicinal Properties
The pyrazolo[1,5-a]pyrimidine scaffold, integral to 5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine, is renowned for its broad range of medicinal properties. It serves as a building block for drug-like candidates displaying anticancer, CNS agent, anti-infectious, anti-inflammatory, and CRF1 antagonist properties, among others. Structure-activity relationship (SAR) studies have garnered attention, leading to the derivation of lead compounds for various disease targets. There remains significant potential for medicinal chemists to further exploit this scaffold in developing new drug candidates. The review outlines synthetic strategies employed for pyrazolo[1,5-a]pyrimidine derivatives and reveals their significant biological properties along with SAR studies, marking a comprehensive attempt to compile advances made on pyrazolo[1,5-a]pyrimidines since the 1980s (Cherukupalli et al., 2017).
Regio-Orientation and Selectivity in Synthesis
Another focus area is the regio-orientation and regioselectivity of reactions leading to pyrazolo[1,5-a]pyrimidine formations. The comparative nucleophilicity between the exocyclic NH2 group and endocyclic NH in aminopyrazoles, when reacting with unsymmetrical 1,3-bielectrophilic reagents, has sparked literature controversy regarding substituent orientation on the pyrimidine ring. This review provides a collective report on regio-orientation of pyrazolo[1,5-a]pyrimidines, aiming to clarify the literature's mixed messages on this topic (Mohamed & Mahmoud, 2019).
Biological Significance and Applications
Research on pyrazolo[1,5-a]pyrimidines extends to exploring their biological activities. These compounds play a crucial role in various disease conditions due to their structural resemblance to purines. The first bioactivity observed was their adenosine antagonistic properties, which unveiled their medicinal potential. Through in vitro and in vivo studies, including radioactivity tests on mice cells and antitumor testing against leukemias, their significance in central nervous system, cardiovascular system, cancer, and inflammation treatments has been illuminated. This manuscript is considered the first compilation on the synthesis and medicinal aspects of pyrazolo[1,5-a]pyrimidines, including structure-activity relationships reported to date (Chauhan & Kumar, 2013).
Orientations Futures
Propriétés
IUPAC Name |
5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3/c11-10(12,13)8-5-7(6-1-2-6)15-9-3-4-14-16(8)9/h3-4,6-8,15H,1-2,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDDMXZXZTZPGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC(N3C(=CC=N3)N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-hydroxy-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2,2-diphenylacetohydrazide](/img/structure/B3337729.png)




![N-(4-iodophenyl)-1-[4-[(4-iodophenyl)iminomethyl]phenyl]methanimine](/img/structure/B3337775.png)


![5-[(4-Chloro-3-methylphenoxy)methyl]furan-2-carbohydrazide](/img/structure/B3337803.png)
![5-[(4-Chloro-2-methylphenoxy)methyl]furan-2-carbohydrazide](/img/structure/B3337823.png)

![Methyl 5-[(4-methoxyphenoxy)methyl]furan-2-carboxylate](/img/structure/B3337836.png)
![5-[(2-Chloro-5-methylphenoxy)methyl]furan-2-carbohydrazide](/img/structure/B3337844.png)